Cas no 953717-09-4 (2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid)
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2,5-dimethyl-1-(2-pyridinylmethyl)-1H-Pyrrole-3-carboxylic acid
- 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid
- NE24730
- 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid
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- MDL: MFCD09733560
- Inchi: 1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,16,17)
- InChI Key: JUKMTKLRGDLEGF-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C)N(CC2C=CC=CN=2)C=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 283
- Topological Polar Surface Area: 55.1
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D502983-25mg |
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic Acid |
953717-09-4 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D502983-50mg |
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic Acid |
953717-09-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D502983-250mg |
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic Acid |
953717-09-4 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-31774-0.05g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-31774-0.1g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-31774-0.25g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-31774-0.5g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-31774-1.0g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-31774-2.5g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
| Enamine | EN300-31774-5.0g |
2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carboxylic acid |
953717-09-4 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 |
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic Acid: A Comprehensive Overview
The compound 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid (CAS No. 953717-09-4) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic compounds, specifically pyrroles, which are known for their aromaticity and versatility in chemical reactions. The structure of this molecule features a pyrrole ring substituted with methyl groups at positions 2 and 5, a pyridine ring attached via a methylene group at position 1, and a carboxylic acid group at position 3. These structural elements contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of pyrrole derivatives in drug discovery and material synthesis. The presence of the pyridine ring in 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid introduces additional electronic effects, making it a promising candidate for applications in pharmaceuticals and advanced materials. For instance, researchers have explored the use of this compound as a building block for constructing bioactive molecules with potential anti-inflammatory or anticancer properties.
The synthesis of 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid involves a multi-step process that combines organic synthesis techniques such as nucleophilic substitution, condensation reactions, and oxidation. The key intermediates include methyl-substituted pyrroles and pyridine derivatives, which are carefully manipulated to achieve the desired product. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
One of the most exciting developments involving this compound is its application in the field of supramolecular chemistry. The carboxylic acid group in 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid can act as a hydrogen bond donor or acceptor, enabling the formation of supramolecular assemblies with other functional molecules. These assemblies have potential applications in drug delivery systems and sensors due to their ability to respond dynamically to environmental changes.
In addition to its chemical applications, 2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid has also been studied for its electronic properties. The conjugated system formed by the pyrrole and pyridine rings allows for efficient electron delocalization, which is advantageous in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research has demonstrated that incorporating this compound into polymer blends can enhance the device's efficiency by improving charge transport properties.
The biological activity of 2,5-Dimethyl-1-(pyridin-2-ylylmethlyl)-1H-pyrrole 3-carboxylic acid has also been a focal point of recent investigations. Studies have shown that this compound exhibits moderate anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Furthermore, its ability to modulate cellular signaling pathways suggests potential applications in treating chronic inflammatory diseases such as arthritis or cardiovascular disorders.
From an environmental perspective, the synthesis and application of 2,5-Dimethyl 1 (pyridin 2 ylmethlyl) 1 H pyrrole 3 carboxylic acid have been evaluated for their sustainability. Researchers have developed greener synthesis routes using renewable feedstocks and catalytic processes to minimize waste and energy consumption. These advancements align with global efforts to promote eco-friendly chemical practices.
In conclusion, CAS No. 953717 09 4, or 2 5 Dimethyl 1 (pyridin 2 ylmethlyl) H pyrrole 3 carboxylic acid, represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in drug discovery, materials science, and supramolecular chemistry. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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